8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic organic compound . It has a molecular formula of C14H10N4O . The compound contains a total of 30 bonds, including 22 non-H bonds, 21 multiple bonds, 1 rotatable bond, 21 aromatic bonds, and 1 Pyridazine . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Electrochemical Properties and OLED Applications
- Electrochemical Properties for OLEDs : A study by Chen et al. (2011) on new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties, relevant to 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline, highlighted their potential application in organic light-emitting diodes (OLEDs). These polymers exhibited low LUMO and HOMO energy levels, making them suitable for hole-blocking or electron-injection layers in OLEDs (Chen et al., 2011).
Structural Analysis and Molecular Synthesis
- X-ray Analysis of Molecular Structure : Bieri et al. (1978) conducted an X-ray analysis of a bridged 1,2,3-Oxadiazolidin-5-one derivative, providing insights into the crystal structure of similar compounds, which could be relevant for understanding the structural aspects of this compound (Bieri et al., 1978).
Polymer Light-Emitting Diodes and Phosphorescence
- Phosphorescent Dopants in Polymer LEDs : Tang et al. (2014) explored the use of a 1,10-phenanthroline derivative containing a bipolar carbazole–oxadiazole unit as an auxiliary ligand in cationic iridium(III) complexes for polymer light-emitting diodes (PLEDs). This research demonstrates the potential of incorporating oxadiazole units in advanced lighting technologies (Tang et al., 2014).
Synthesis Methods and Chemical Properties
- Synthesis of Oxadiazolo[3,4-c]cinnoline 5-Oxides : Klenov et al. (2011) developed methods for synthesizing oxadiazolo[3,4-c]cinnoline 5-oxides, which are closely related to this compound. This research provides valuable insights into the chemical properties and synthesis methods of similar compounds (Klenov et al., 2011).
Antimicrobial Evaluation
- Antimicrobial Properties : A study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed antimicrobial properties in similar structures. This suggests potential antimicrobial applications for compounds like this compound (Gul et al., 2017).
Properties
IUPAC Name |
8-phenyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKCCBTWZRCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C=CC4=NON=C4C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385524 | |
Record name | 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-63-7 | |
Record name | 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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